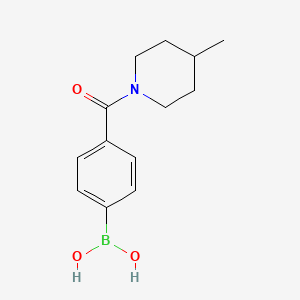

4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid

Descripción general

Descripción

4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid is an organoboron compound with the molecular formula C13H18BNO3. This compound is notable for its boronic acid functional group, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the piperidine ring adds to its structural complexity and potential reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid typically involves the reaction of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic ester with a suitable boronic acid derivative. One common method involves the condensation of phenylboronic acid with the corresponding piperidine derivative under reflux conditions in toluene, followed by purification through evaporation of the solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using similar condensation reactions, with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes or other reduced boron compounds.

Substitution: Biaryl compounds in Suzuki-Miyaura reactions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C13H18BNO3

- Molecular Weight : 247.10 g/mol

- IUPAC Name : 4-[(4-methyl-1-piperidinyl)carbonyl]phenylboronic acid

The compound features a boronic acid functional group, which is crucial for its reactivity in various chemical reactions, particularly in forming carbon-carbon bonds.

Organic Synthesis

One of the primary applications of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid is in organic synthesis, specifically in the Suzuki-Miyaura coupling reaction . This reaction allows for the formation of biaryl compounds by coupling aryl or vinyl boronic acids with electrophiles in the presence of a palladium catalyst. The general reaction scheme can be summarized as follows:

Key Features :

- Reagents Used : Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3).

- Conditions : Typically performed under inert atmospheres at temperatures ranging from room temperature to 100°C.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications due to its ability to interact with various biological targets. Boronic acids have been shown to act as reversible inhibitors of serine proteases and other enzymes, making them significant in cancer therapy and antiviral strategies.

Case Studies :

- Anticancer Activity : Research indicates that derivatives of piperidine, including this compound, can inhibit cell proliferation in several cancer types, such as breast and pancreatic cancers. In vitro studies have reported IC50 values indicating significant cytotoxic effects against various cancer cell lines .

Material Science

The unique structure of this compound allows it to be utilized in the development of advanced materials. Its ability to form reversible covalent bonds with biomolecules makes it a candidate for creating new sensors and catalysts with specific properties .

Summary Table of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Organic Synthesis | Used as a reagent in Suzuki-Miyaura coupling for biaryl formation | Coupling with aryl/vinyl halides |

| Medicinal Chemistry | Investigated for potential therapeutic properties, particularly in cancer treatment | Inhibition of cancer cell proliferation |

| Material Science | Development of new materials, sensors, and catalysts | Interaction studies with biomolecules |

Mecanismo De Acción

The mechanism of action of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The piperidine ring may also interact with various molecular targets, influencing the compound’s reactivity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid: Lacks the piperidine ring, making it less complex but widely used in similar reactions.

4-(4-Methylpiperidine-1-carbonyl)phenylboronic ester: An ester derivative with different reactivity and stability.

4-(3-Butenylsulfonyl)phenylboronic acid: Another boronic acid derivative with distinct functional groups and applications.

Uniqueness

4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid is unique due to the presence of both the boronic acid group and the piperidine ring

Actividad Biológica

4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid (CAS No. 850568-21-7) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications in cancer treatment and other diseases.

The biological activity of this compound largely stems from its ability to interact with specific enzymes and proteins involved in cellular signaling pathways.

Target Enzymes:

- Kinases : This compound has been shown to inhibit certain kinases, which play crucial roles in cell signaling and regulation of cellular processes.

- Proteins : It can bind to specific proteins, altering their conformation and function, thereby influencing various biochemical pathways.

The compound exhibits a range of biochemical properties that contribute to its biological activity:

| Property | Description |

|---|---|

| Solubility | Water-dispersible, enhancing bioavailability. |

| Stability | Relatively stable under standard laboratory conditions; susceptible to degradation under extreme conditions. |

| Metabolic Pathways | Interacts with cytochrome P450 enzymes affecting its biotransformation and the formation of active metabolites. |

Cellular Effects

This compound influences several cellular processes:

- Cell Proliferation : It modulates cell growth by affecting signaling pathways such as the MAPK/ERK pathway.

- Gene Expression : The compound can alter the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

-

Cancer Research :

- A study demonstrated that analogs of this compound showed significant antiproliferative effects against colon cancer cell lines, indicating its potential as an anticancer agent .

- In vivo studies on mice with human tumor xenografts revealed that treatment with related compounds led to reduced tumor size without significant toxicity .

- Dosage Effects :

- Transport and Distribution :

Summary of Biological Activities

The biological activities associated with this compound include:

- Inhibition of Kinases : Leading to modulation of critical signaling pathways.

- Antiproliferative Effects : Particularly noted in cancer cell lines.

- Gene Regulation : Influencing the expression of genes related to cell survival and growth.

Propiedades

IUPAC Name |

[4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO3/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(5-3-11)14(17)18/h2-5,10,17-18H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAMJFMJEPYVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N2CCC(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656857 | |

| Record name | [4-(4-Methylpiperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-21-7 | |

| Record name | [4-(4-Methylpiperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.